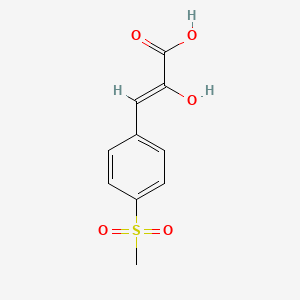

2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid

CAS No.:

Cat. No.: VC16840006

Molecular Formula: C10H10O5S

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O5S |

|---|---|

| Molecular Weight | 242.25 g/mol |

| IUPAC Name | (Z)-2-hydroxy-3-(4-methylsulfonylphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6- |

| Standard InChI Key | LTQAOTPIQQRNGW-TWGQIWQCSA-N |

| Isomeric SMILES | CS(=O)(=O)C1=CC=C(C=C1)/C=C(/C(=O)O)\O |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C=C(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid belongs to the class of acrylic acid derivatives, featuring a (Z)-configuration at the α,β-unsaturated carbonyl system. Its IUPAC name, (Z)-2-hydroxy-3-(4-methylsulfonylphenyl)prop-2-enoic acid, reflects the spatial arrangement of the methanesulfonylphenyl substituent and the hydroxyl group on the acrylic acid backbone . The compound’s stereochemistry is critical to its reactivity, as the Z-configuration influences intermolecular interactions and solubility.

Key structural attributes include:

-

Methanesulfonyl group (-SOCH): Enhances electrophilicity and potential pharmacological activity.

-

Hydroxyl group (-OH): Facilitates hydrogen bonding and participation in acid-base reactions.

-

Carboxylic acid (-COOH): Enables salt formation and conjugation reactions.

The compound’s isomeric SMILES notation, CS(=O)(=O)C1=CC=C(C=C1)/C=C(/C(=O)O)\O, confirms the Z-configuration, while its InChIKey (LTQAOTPIQQRNGW-TWGQIWQCSA-N) provides a unique identifier for database searches .

Synthesis and Optimization Strategies

Current Synthetic Approaches

Although detailed protocols for synthesizing 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid remain scarce, analogous compounds are typically synthesized via Knoevenagel condensation or Michael addition reactions. A plausible route involves:

-

Aldehyde Preparation: 4-Methanesulfonylbenzaldehyde is reacted with malonic acid derivatives.

-

Condensation: Catalyzed by piperidine or ammonium acetate to form the α,β-unsaturated carbonyl intermediate.

-

Acidification: Hydrolysis of esters to yield the free carboxylic acid.

Challenges include controlling stereoselectivity and minimizing side reactions from the electron-withdrawing methanesulfonyl group. Recent advances in microwave-assisted synthesis could improve yields and reduce reaction times, though experimental validation is needed.

Industrial and Research Applications

Chemical Intermediate

The compound’s reactive sites (hydroxyl, carboxylic acid) make it valuable for synthesizing:

-

Polymer precursors: Through free-radical polymerization or esterification.

-

Metal-organic frameworks (MOFs): As a ligand for constructing porous materials.

Drug Development

As a scaffold, modifications at the hydroxyl or carboxylic acid groups could yield derivatives with enhanced bioavailability or target specificity. For instance, esterification of the carboxylic acid may improve membrane permeability .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis methods to control Z/E isomerism.

-

Biological Screening: Prioritizing in vitro assays against COX-2, viral proteases, and cancer cell lines.

-

Computational Modeling: Using QSAR (Quantitative Structure-Activity Relationship) to predict derivative activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume